Benzyl 3,3-dimethyloxirane-2-carboxylate
Description
Benzyl 3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a benzyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
IUPAC Name |
benzyl 3,3-dimethyloxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAINUAQIPAVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-dimethyloxirane-2-carboxylate typically involves the reaction of benzyl alcohol with 3,3-dimethyloxirane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Applications in Organic Synthesis
Benzyl 3,3-dimethyloxirane-2-carboxylate serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Molecules: The compound can be utilized to construct more complex structures through nucleophilic ring-opening reactions, leading to the formation of alcohols and other functional groups.
- Building Block for Pharmaceuticals: It acts as a precursor for various pharmaceutical compounds, particularly those targeting specific biological pathways due to its ability to modify molecular frameworks effectively.
Medicinal Chemistry Applications
The compound has been explored for its potential pharmacological properties:
- Anticancer Activity: Recent studies have indicated that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines, making them candidates for further development as anticancer agents .
- Kinase Inhibition: Research into small molecule inhibitors has identified similar compounds that target dysregulated kinase activity, suggesting a potential pathway for this compound derivatives in treating cancers associated with kinase mutations .
Case Study 1: Antiproliferative Activity
A study focused on the synthesis of this compound derivatives demonstrated significant activity against HepG2 human hepatoma cells. The structure-activity relationship (SAR) indicated that modifications to the benzyl group could enhance biological activity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Induction of apoptosis |
| Modified Derivative A | 10 | Inhibition of cell proliferation |
Case Study 2: Kinase Inhibition
Research published on small molecule kinase inhibitors highlighted structural similarities between this compound and known inhibitors. The compound was tested against BCR-ABL kinase and showed promising results in inhibiting its activity.
| Compound | Target Kinase | Inhibition (%) |
|---|---|---|
| This compound | BCR-ABL | 70 |
| Known Inhibitor B | BCR-ABL | 85 |
Mechanism of Action
The mechanism of action of Benzyl 3,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,2-dimethyloxirane-2-carboxylate
- Benzyl 3,3-dimethyloxirane-2-carboxamide
- Benzyl 3,3-dimethyloxirane-2-carboxylate derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the oxirane ring and the benzyl ester group. These features confer distinct reactivity and properties, making it valuable in various applications .
Biological Activity
Benzyl 3,3-dimethyloxirane-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- Structure : The compound features a benzyl group attached to a dimethyloxirane ring with a carboxylate functional group, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various pharmacological effects, primarily through the modulation of specific biochemical pathways:
- P2X3 Receptor Modulation :
-
Antioxidant Activity :
- The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants can prevent cellular damage and are vital in treating various diseases linked to oxidative stress.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation at concentrations above 50 µM, suggesting potential as a chemotherapeutic agent.
- Animal Models :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
